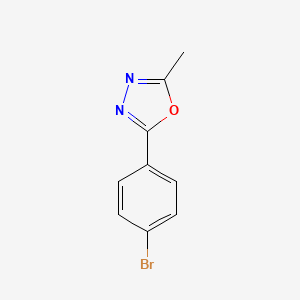

2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Vue d'ensemble

Description

2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Antibacterial Properties

A significant area of research involving 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole derivatives is their antimicrobial and antibacterial applications. Studies have shown these compounds exhibit potent antimicrobial activities. For instance, Gul et al. (2017) synthesized derivatives that were active against various microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017). Similarly, Chao Shu-jun (2006) investigated the antibacterial activities of these derivatives, particularly against E. coli and Streptococcus, highlighting their bacteriostatic effects (Chao Shu-jun, 2006).

Insecticidal Activity

Research by Qi et al. (2014) on anthranilic diamides analogs containing 1,3,4-oxadiazole rings demonstrated these compounds' insecticidal activities, particularly against the diamondback moth. This study highlights the potential of such derivatives in agricultural pest control (Qi et al., 2014).

Optical Properties and Applications in Optoelectronics

Compounds containing this compound have been studied for their optical properties. For instance, Liu Yu et al. (2006) investigated the UV absorption and photoluminescent properties of these derivatives, which are essential for applications in optoelectronics (Liu Yu et al., 2006).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Kalia et al. (2020) studied oxadiazole derivatives as agents for controlling mild steel dissolution, demonstrating their effectiveness in inhibiting corrosion (Kalia et al., 2020). Similarly, Ammal et al. (2018) assessed the inhibition ability of 1,3,4-oxadiazole derivatives in sulphuric acid for mild steel, emphasizing their physicochemical properties and theoretical studies (Ammal et al., 2018).

Potential in Pharmaceutical Research

The derivatives of this compound also show promise in pharmaceutical research. Faheem (2018) explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for applications in toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).

Safety and Hazards

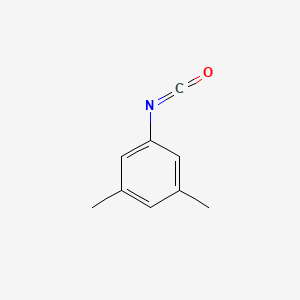

The safety and hazards associated with compounds similar to “2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole” have been documented. For example, 4-Bromophenyl isocyanate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSCYRJMPVYVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337254 | |

| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-03-8 | |

| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

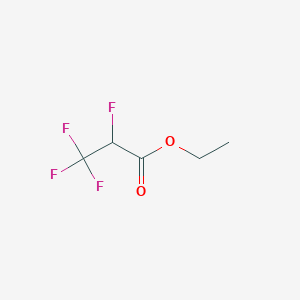

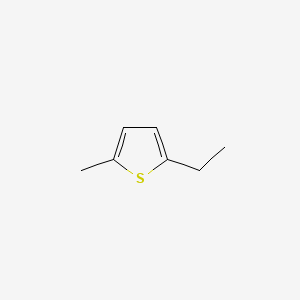

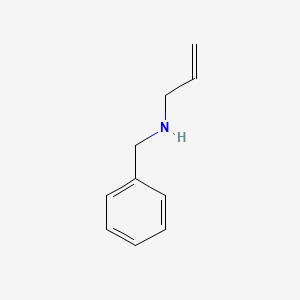

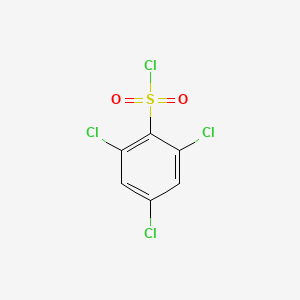

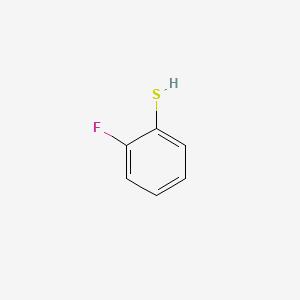

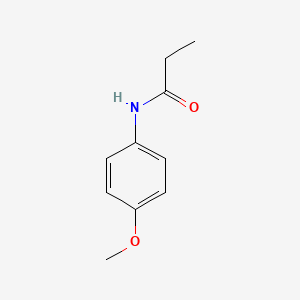

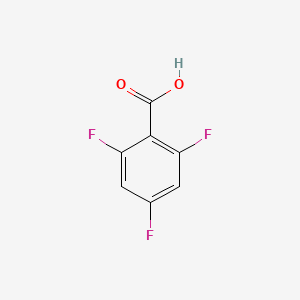

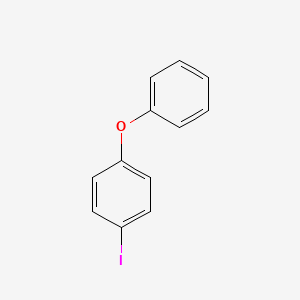

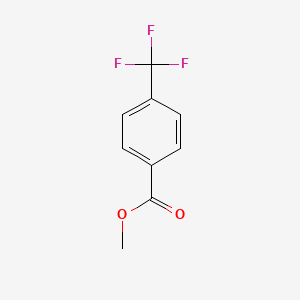

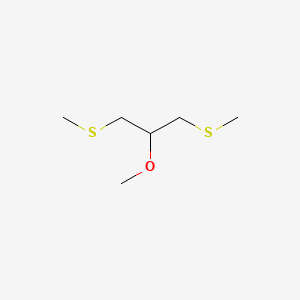

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)